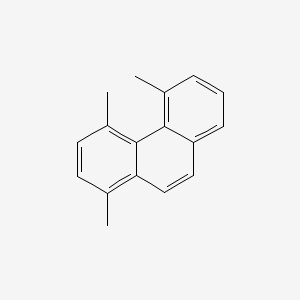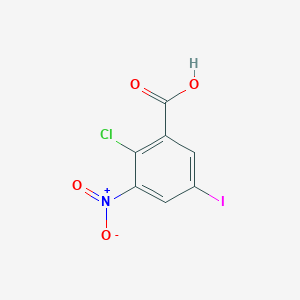
1,4,5-Trimethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆ and a molecular weight of 220.3089 g/mol It is a derivative of phenanthrene, characterized by the presence of three methyl groups at the 1, 4, and 5 positions on the phenanthrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the aromatic rings to form partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under mild pressure and temperature.
Substitution: HNO₃ for nitration, H₂SO₄ for sulfonation under controlled temperatures.
Major Products Formed
Oxidation: Formation of trimethylquinones.
Reduction: Formation of trimethylhydrophenanthrenes.
Substitution: Formation of nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,4,5-Trimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
2,3,5-Trimethylphenanthrene: Another isomer with methyl groups at different positions.
Anthracene: A structurally similar PA
Eigenschaften
CAS-Nummer |
66271-47-4 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1,4,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-7-8-13(3)17-15(11)10-9-14-6-4-5-12(2)16(14)17/h4-10H,1-3H3 |
InChI-Schlüssel |
ZPVMMYYWEOIYFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C=CC(=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)








![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

